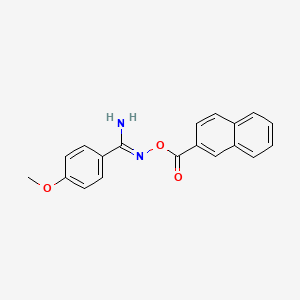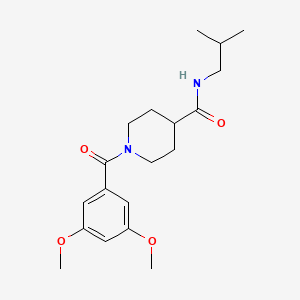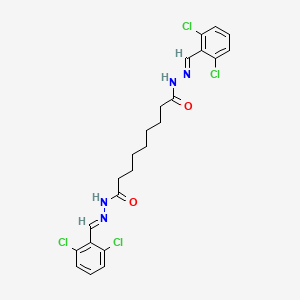![molecular formula C15H17N3O2S2 B5777490 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)
4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as PABA-PTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide varies depending on its application. In cancer cells, 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death. This induction of apoptosis is thought to be due to the inhibition of the proteasome, a cellular complex that is involved in the degradation of proteins.
In bacteria, 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide inhibits the activity of dihydropteroate synthase, which leads to the disruption of folic acid biosynthesis. Folic acid is essential for the synthesis of DNA and RNA in bacteria, and the inhibition of its biosynthesis leads to the disruption of bacterial growth.
Biochemical and Physiological Effects:
4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on its application. In cancer cells, 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to induce apoptosis, which leads to the death of cancer cells. In bacteria, 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide inhibits the biosynthesis of folic acid, which leads to the disruption of bacterial growth.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments is its versatility. 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide can be used in various applications, including as a chemotherapeutic agent, an antibacterial agent, and a building block for the synthesis of various compounds.
One limitation of using 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments is its potential toxicity. 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to be toxic to some cell types, and caution should be exercised when handling the compound.
Future Directions
There are several future directions for the study of 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide. One area of interest is the development of 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide-based chemotherapeutic agents. 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the growth of cancer cells, and the development of 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide-based drugs could have potential as a new class of chemotherapeutic agents.
Another area of interest is the development of 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide-based antibiotics. 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the biosynthesis of folic acid in bacteria, and the development of 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide-based antibiotics could have potential as a new class of antibiotics.
Finally, the use of 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide as a building block for the synthesis of various compounds could lead to the development of new drugs and materials with potential applications in various fields.
Synthesis Methods
The synthesis of 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of p-aminobenzenesulfonamide with 2-phenylethyl isothiocyanate. This reaction results in the formation of 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide, which is a white crystalline solid. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In addition, 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been studied for its antibacterial and antifungal properties.
In biology, 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been used as a tool to study the function of enzymes that are involved in the biosynthesis of folic acid. 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide is a competitive inhibitor of dihydropteroate synthase, an enzyme that is essential for the biosynthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and has potential as a target for the development of new antibiotics.
In chemistry, 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been used as a building block for the synthesis of various compounds. For example, 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide has been used in the synthesis of sulfonamide-containing peptides, which have potential applications in drug discovery.
properties
IUPAC Name |
1-(2-phenylethyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c16-22(19,20)14-8-6-13(7-9-14)18-15(21)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAKAMSWLJQWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(2-Phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)



![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
